molecular formula C18H22N4O2 B2399882 N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenylacetamide CAS No. 1797973-20-6

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenylacetamide

Cat. No. B2399882
CAS RN: 1797973-20-6
M. Wt: 326.4
InChI Key: XVRJBONKFSMPBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the synthesis of “N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)-2-(thiophen-2-yl)acetamide (6.15)” was achieved by dissolving the starting material in anhydrous dichloromethane, followed by treatment with DMAP, DCC, and the corresponding amine .

Scientific Research Applications

Synthesis and Theoretical Studies

  • Synthesis and Crystallography : A study by Bai et al. (2011) detailed the synthesis of related compounds and their characterization via crystallography and spectroscopic techniques. This research contributes to understanding the structural foundations necessary for the biological activity of such molecules.

  • Computational Studies : The geometric parameters and bond lengths/angles of similar compounds were optimized using density functional theory (DFT), as discussed by Bai et al. (2011), providing insights into their molecular conformations which are crucial for their interactions with biological targets.

Biological Activities

  • Antimicrobial and Antifungal Activities : Compounds structurally related to "N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenylacetamide" have been investigated for their antimicrobial properties. Majithiya and Bheshdadia (2022) synthesized novel derivatives and evaluated their antimicrobial activity, showing promise against selected bacterial and fungal strains Majithiya & Bheshdadia, 2022.

  • Anti-tuberculosis Activity : The in vitro anti-tuberculosis activity of certain derivatives was explored, highlighting their potential in treating tuberculosis infections Bai et al., 2011.

  • Cancer Research : The discovery and optimization of pyrimidone indoline amide PI3Kβ inhibitors for treating PTEN-deficient cancers represent a significant application in oncology. The structural analogues demonstrated in vivo activity in xenograft models, underscoring their potential as therapeutic agents Certal et al., 2014.

properties

IUPAC Name

N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-14-11-16(21-18(20-14)22-7-9-24-10-8-22)13-19-17(23)12-15-5-3-2-4-6-15/h2-6,11H,7-10,12-13H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRJBONKFSMPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.